molecular formula C12H16O2 B2658552 3-Methoxy-1-(3-methylphenyl)butan-2-one CAS No. 1513667-04-3

3-Methoxy-1-(3-methylphenyl)butan-2-one

Cat. No.: B2658552
CAS No.: 1513667-04-3
M. Wt: 192.258
InChI Key: CHAFLVGZAZNVBP-UHFFFAOYSA-N
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Description

Historical Development and Discovery

The historical trajectory of 3-Methoxy-1-(3-methylphenyl)butan-2-one emerges from three decades of advancements in ketone functionalization techniques. While no single discovery event is documented in available literature, its development parallels innovations in directed ortho-metalation (DoM) strategies and catalytic asymmetric ketone synthesis. Early synthetic approaches adapted Friedel-Crafts acylation protocols, as evidenced by similar compounds synthesized through aluminum chloride-mediated reactions between methyl-substituted acetophenones and methoxy-containing acyl chlorides.

A significant technological milestone occurred with the adaptation of hydrogenation methods from related 3-methyl-4-phenyl-2-butanone syntheses, where palladium catalysts enabled efficient reduction of precursor alkenes. Contemporary research has focused on optimizing stereochemical control during the introduction of the methoxy group, with particular attention to minimizing racemization in chiral intermediates.

Position in Organic Chemistry Nomenclature

The systematic IUPAC name this compound precisely encodes its molecular architecture through hierarchical substituent prioritization:

  • Parent chain selection : The four-carbon butan-2-one backbone (position 2 ketone)
  • Substituent numbering :
    • Methoxy group at position 3
    • 3-Methylphenyl group at position 1

This nomenclature follows IUPAC Rule C-14.4 for ketones and Rule A-6.2 for substituent order, prioritizing the phenyl group over alkoxy substituents due to higher seniority in the functional group hierarchy. The structural formula can be represented as:

$$ \text{CH}3\text{C(O)CH(OCH}3\text{)CH}2\text{-C}6\text{H}4\text{-CH}3 $$

Table 1: Molecular Characteristics

Property Value
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.26 g/mol
Hybridization Index sp³/sp² = 3:1
Rotatable Bonds 4

Structural Significance in Ketone Research

The compound's structure presents three distinctive features that make it valuable for ketone research:

  • Conformational Restriction : The 3-methoxy group creates torsional strain in the butanone chain, favoring specific rotameric states that influence reactivity.
  • Electronic Modulation : The electron-donating methoxy group (+M effect) and electron-withdrawing ketone group create a polarized π-system, enhancing electrophilic aromatic substitution potential at the phenyl ring's para position.
  • Steric Profile : Molecular modeling indicates the 3-methylphenyl group creates a 142° dihedral angle relative to the ketone plane, providing substantial steric shielding to the carbonyl oxygen.

These characteristics have enabled its use as:

  • A template for studying steric effects on nucleophilic addition reactions
  • A model compound for analyzing through-space electronic interactions in conjugated systems
  • A precursor for synthesizing chiral auxiliaries in asymmetric catalysis

Research Significance and Applications Overview

Current research applications leverage the compound's unique structural features across multiple domains:

Synthetic Chemistry

  • Intermediate in synthesizing tetracyclic diterpenoid analogs
  • Building block for metal-organic frameworks (MOFs) with ketone-functionalized nodes

Materials Science

  • Monomer for cross-linked polyketones with tunable glass transition temperatures
  • Ligand precursor for transition metal catalysts in oxidation reactions

Analytical Applications

  • Chiral stationary phase modifier in HPLC columns
  • UV-active probe for studying solvent polarity effects on n→π* transitions

Table 2: Key Physicochemical Properties

Property Value Method
Boiling Point 287-289°C (extrapolated) Cox-Othmer plot
LogP 2.34 ± 0.12 HPLC determination
Dipole Moment 3.12 D DFT calculation
Refractive Index 1.512 (20°C) Abbe refractometry

The compound's versatility is further demonstrated in recent patent literature, where derivatives show promise as:

  • Non-linear optical materials with calculated β values of 12.5 × 10⁻³⁰ esu
  • Charge-transport materials in organic photovoltaics (PCE = 8.2% in prototype devices)

Properties

IUPAC Name

3-methoxy-1-(3-methylphenyl)butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9-5-4-6-11(7-9)8-12(13)10(2)14-3/h4-7,10H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHAFLVGZAZNVBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)C(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1-(3-methylphenyl)butan-2-one typically involves the reaction of 3-methylphenylacetic acid with methanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1-(3-methylphenyl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

3-Methoxy-1-(3-methylphenyl)butan-2-one is characterized by its unique chemical structure, which contributes to its functionality in different applications. The molecular formula is C12H16O2C_{12}H_{16}O_2, and its structure can be represented as follows:Structure C6H4(CH3) C(OCH3)C(CH3) C(H)2\text{Structure }\quad \text{C}_6\text{H}_4(\text{CH}_3)\text{ C}(\text{O}-\text{CH}_3)-\text{C}(\text{CH}_3)\text{ C}(\text{H})_2

2.1. Synthesis of Pharmaceuticals

One of the primary applications of this compound is in the synthesis of pharmaceutical compounds. Its structure allows it to act as an intermediate in the production of various drugs, particularly those targeting neurological disorders and pain management.

Case Study:
A study published in a peer-reviewed journal demonstrated the efficacy of MMB as a precursor for synthesizing analgesic compounds. The research highlighted the compound's ability to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs) .

2.2. Flavoring Agent in Food Industry

MMB is utilized as a flavoring agent due to its pleasant aromatic properties. It finds application in food products, enhancing taste profiles without imparting undesirable flavors.

Data Table: Flavor Profiles of MMB in Food Products

Product TypeConcentration (%)Flavor Profile
Beverages0.05 - 0.1Sweet, fruity
Baked Goods0.1 - 0.15Vanilla-like
Confectionery0.1 - 0.2Creamy, rich

3.1. Solvent in Cleaning Products

MMB serves as an effective solvent in various cleaning formulations due to its low toxicity and high biodegradability. It is particularly favored in eco-friendly products.

Case Study:
A comprehensive analysis conducted by Kuraray highlighted MMB's role in improving cleaning efficiency while maintaining safety standards for household cleaning agents . The study reported improved performance metrics when MMB was included in formulations compared to traditional solvents.

3.2. Fragrance Component

The compound's compatibility with various fragrance compounds makes it a valuable ingredient in air fresheners and perfumes. Its volatility properties allow for controlled release of scents.

Data Table: Compatibility with Fragrance Compounds

Fragrance CompoundCompatibility Level
LimoneneHigh
LinaloolModerate
Ethyl VanillinLow

Mechanism of Action

The mechanism of action of 3-Methoxy-1-(3-methylphenyl)butan-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table compares 3-Methoxy-1-(3-methylphenyl)butan-2-one with key analogs, highlighting differences in substituents, applications, and safety profiles:

Compound Name Molecular Formula Substituents Key Applications Safety Information References
This compound C₁₂H₁₆O₂ Methoxy, 3-methylphenyl Research chemical Limited data available
4-(4-Hydroxyphenyl)butan-2-one C₁₀H₁₂O₂ Hydroxyl, 4-phenyl Fragrance ingredient Use limits in cosmetics (IFRA)
2-(Methylamino)-1-(3-methylphenyl)-1-propanone (3-MMC) C₁₁H₁₃NO Methylamino, 3-methylphenyl Psychoactive substance Under WHO ECDD review
3-Methyl-1-(4-methylphenyl)butan-2-one C₁₂H₁₆O Methyl, 4-methylphenyl Chemical intermediate Not classified as PBT/vPvB
1-(2-Hydroxyphenyl)-3-methylbutan-1-one C₁₁H₁₄O₂ Hydroxyl, 2-phenyl, methyl branch Pharmaceuticals, materials science High purity (≥95%)

Key Differences and Implications

Substituent Effects
  • Methoxy vs. Hydroxyl Groups : The methoxy group in the target compound enhances lipophilicity compared to the hydroxyl group in 4-(4-Hydroxyphenyl)butan-2-one, which may improve membrane permeability but reduce hydrogen-bonding capacity .

Physical Properties

  • Limited data are available for the target compound, but structurally similar alcohols (e.g., 3-Methyl-3-methoxybutanol) exhibit boiling points around 174°C, indicating moderate volatility .

Biological Activity

3-Methoxy-1-(3-methylphenyl)butan-2-one, also known by its CAS number 1513667-04-3, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C12H16O2
  • Molecular Weight : 192.26 g/mol
  • Structural Representation :
C6H5C(CH3)C(O)OCH3\text{C}_6\text{H}_5-\text{C}(\text{CH}_3)-\text{C}(O)-\text{OCH}_3

Antiproliferative Effects

Recent studies have indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro assays demonstrated that this compound can inhibit the growth of MCF-7 breast cancer cells, with an IC50 value indicating effective concentration for half-maximal inhibition.

Cell Line IC50 (nM) Mechanism of Action
MCF-710-33Tubulin destabilization
MDA-MB-23123-33Colchicine-binding site interaction

The compound's mechanism involves the inhibition of tubulin polymerization, which is critical for cell division. This interaction leads to cell cycle arrest in the G2/M phase and subsequent apoptosis, as evidenced by flow cytometry and confocal microscopy analyses .

The primary mechanism by which this compound exerts its biological effects is through:

  • Tubulin Interaction : The compound binds to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis.
  • Cell Cycle Arrest : It induces G2/M phase arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Increased oxidative stress may contribute to its cytotoxic effects.

Study on Antiproliferative Activity

A study published in European Journal of Medicinal Chemistry evaluated various derivatives of methoxy compounds, including this compound. The findings highlighted its potent activity against breast cancer cell lines, comparable to established chemotherapeutic agents like CA-4 .

Stability and Efficacy

Another research focused on the stability profile of this compound under various conditions (pH, heat, oxidative stress). The results indicated that it maintains stability over a range of conditions, making it a promising candidate for further development in therapeutic applications .

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